molecular formula C20H16ClFN6O2 B2795440 (2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105249-62-4

(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No. B2795440
M. Wt: 426.84
InChI Key: DXEAISDSJOMSMQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chloro-fluorophenyl group, a furan ring, a triazolopyridazine ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the chloro and fluoro groups on the phenyl ring could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Properties such as solubility, melting point, and stability could be predicted based on the functional groups present .

Scientific Research Applications

  • Synthesis of Novel Compounds : Abdelhamid, Shokry, and Tawfiek (2012) demonstrated the synthesis of various heterocyclic compounds, including pyridazine derivatives, from sodium salt of hydroxy-naphtho[2,1-b]furan-2-ylpropenone. These compounds can be crucial in developing new drugs and understanding chemical interactions in biological systems (Abdelhamid, Shokry, & Tawfiek, 2012).

  • Potential for Antagonist Activity : Watanabe et al. (1993) discussed the synthesis of piperidines with potent 5-HT2 antagonist activity. This research contributes to understanding how structural variations in these compounds can influence their biological activity (Watanabe, Yoshiwara, & Kanao, 1993).

  • Anti-Diabetic Applications : Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating potential applications in anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

  • Antimicrobial Activities : Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antitumor and Antiviral Activities : Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, and Vedula (2021) discovered derivatives with promising in vitro anticoronavirus and antitumoral activity, highlighting the potential for these compounds in cancer and viral infection treatments (Jilloju et al., 2021).

  • Structural and Electronic Properties : Georges, Vercauteren, Evrard, and Durant (1989) analyzed the crystal structures and electronic properties of anticonvulsant drugs, including pyridazine, triazine, and pyrimidine derivatives. This research provides insight into the molecular basis of their pharmacological effects (Georges, Vercauteren, Evrard, & Durant, 1989).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be investigated for various biological activities given the presence of the functional groups. Further studies could also explore modifications to the structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2/c21-13-3-1-4-14(22)18(13)20(29)27-10-8-26(9-11-27)17-7-6-16-23-24-19(28(16)25-17)15-5-2-12-30-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEAISDSJOMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

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